molecular formula C9H10Cl4N2 B12329595 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro-

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro-

Cat. No.: B12329595
M. Wt: 288.0 g/mol
InChI Key: KUHPJFOLZMGVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is a chlorinated heterocyclic compound with the molecular formula C9H10Cl4N2 and a molecular weight of 288. This compound is part of the pyridine family, which is known for its significant role in organic chemistry, biochemistry, and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- typically involves the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and dechlorinated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- involves its interaction with various molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pentachloropyridine
  • Tetrachloropyridine
  • Trichloropyridine

Uniqueness

2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is unique due to its specific substitution pattern and the presence of the N-butyl group, which imparts distinct chemical and biological properties compared to other chlorinated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10Cl4N2

Molecular Weight

288.0 g/mol

IUPAC Name

N-butyl-3,4,5,6-tetrachloropyridin-2-amine

InChI

InChI=1S/C9H10Cl4N2/c1-2-3-4-14-9-7(12)5(10)6(11)8(13)15-9/h2-4H2,1H3,(H,14,15)

InChI Key

KUHPJFOLZMGVQF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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